N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)bicyclo[221]heptane-2-carboxamide is a complex organic compound with a unique structure that combines a bicyclic heptane ring with an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of a bicyclo[2.2.1]heptane derivative with an isoindole derivative under specific conditions. One common method involves the use of a phthalimide derivative, which reacts with a bicyclo[2.2.1]heptane-2-carboxylic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The isoindole moiety can interact with enzymes or receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and binding affinity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1-methylethyl)acetamide
Uniqueness
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to its combination of a bicyclic heptane ring and an isoindole moiety, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interactions compared to similar compounds[3][3].
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C16H16N2O3/c19-14(13-8-9-5-6-10(13)7-9)17-18-15(20)11-3-1-2-4-12(11)16(18)21/h1-4,9-10,13H,5-8H2,(H,17,19) |
InChI Key |
ROOVEMGLVZQDKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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